molecular formula C21H20ClN3O2S B11611592 2-chloro-7-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline

2-chloro-7-methyl-3-[3-(4-methylphenyl)-1-(methylsulfonyl)-4,5-dihydro-1H-pyrazol-5-yl]quinoline

Cat. No.: B11611592
M. Wt: 413.9 g/mol
InChI Key: KGKRMUMTIZBGPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-7-METHYLQUINOLINE is a complex organic compound that features a quinoline core substituted with various functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-7-METHYLQUINOLINE typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the Suzuki–Miyaura coupling reaction to ensure high yield and purity. This could include the use of advanced catalysts and reaction conditions to minimize by-products and improve efficiency.

Chemical Reactions Analysis

Types of Reactions

2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-7-METHYLQUINOLINE can undergo various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The conditions for these reactions can vary widely depending on the desired outcome.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a quinoline derivative with additional oxygen-containing functional groups, while reduction could produce a more saturated compound.

Scientific Research Applications

2-CHLORO-3-[1-METHANESULFONYL-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOL-5-YL]-7-METHYLQUINOLINE has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Medicine: Investigated for its potential as a therapeutic agent due to its unique chemical structure.

    Industry: Used in the development of new materials

Properties

Molecular Formula

C21H20ClN3O2S

Molecular Weight

413.9 g/mol

IUPAC Name

2-chloro-7-methyl-3-[5-(4-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-3-yl]quinoline

InChI

InChI=1S/C21H20ClN3O2S/c1-13-4-7-15(8-5-13)19-12-20(25(24-19)28(3,26)27)17-11-16-9-6-14(2)10-18(16)23-21(17)22/h4-11,20H,12H2,1-3H3

InChI Key

KGKRMUMTIZBGPL-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN(C(C2)C3=C(N=C4C=C(C=CC4=C3)C)Cl)S(=O)(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.